Thiazolidinedione-8
Description
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.3 |
IUPAC Name |
5(Z)-Heptylidene-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H15NO2S/c1-2-3-4-5-6-7-8-9(12)11-10(13)14-8/h7H,2-6H2,1H3,(H,11,12,13)/b8-7- |
InChI Key |
SEBONXXIHGKXBF-FPLPWBNLSA-N |
SMILES |
O=C(NC/1=O)SC1=C/CCCCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Thiazolidinedione-8; Thiazolidinedione8; Thiazolidinedione 8; TZD-8; TZD8; TZD 8; S-8; S8; S 8 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Thiazolidinedione 8 and Its Analogues
Synthetic Methodologies for the 2,4-Thiazolidinedione (B21345) Core (Thiazolidinedione-8)
The construction of the fundamental 2,4-thiazolidinedione ring can be achieved through several synthetic routes, ranging from traditional heating methods to more contemporary, energy-efficient protocols.
Conventional Cyclization Reactions (e.g., Thiourea (B124793) and α-Chloroacetic Acid)
The most established and widely employed method for synthesizing the 2,4-thiazolidinedione core involves the condensation reaction between thiourea and an α-haloacetic acid, typically α-chloroacetic acid. nih.govbeilstein-journals.org This reaction is generally carried out by refluxing the two reactants in the presence of water and concentrated hydrochloric acid for an extended period, often ranging from 8 to 12 hours, at a temperature of 100-110°C. juniperpublishers.comturkjps.orgnih.gov
The reaction proceeds through the initial formation of a 2-imino-4-thiazolidinone intermediate. nih.govjuniperpublishers.com This intermediate is then hydrolyzed under the acidic conditions to yield the final 2,4-thiazolidinedione product. nih.gov The mechanism involves a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of chloroacetic acid, followed by an intramolecular cyclization. nih.gov While this method is straightforward, it often requires long reaction times and high temperatures. nih.gov A patent describes a method that involves dissolving chloroacetic acid in an aqueous solution with a pH of 0.5 to 2, adding thiourea, and maintaining the temperature to facilitate the reaction, followed by cooling to isolate the crude product. google.com
Another conventional approach involves the reaction of ethyl chloroacetate (B1199739) with thiosemicarbazone in the presence of sodium ethoxide. This reaction yields 2-hydrazino-4-thiazolidinone, which can then be refluxed in dilute hydrochloric acid to produce the 2,4-thiazolidinedione core. nih.gov
A third, less common method utilizes the reaction of carbonyl sulfide (B99878) with ammonia (B1221849) in the presence of potassium hydroxide (B78521) to generate an alkyl thiocarbamate in situ. This intermediate then reacts with an α-halogenated carboxylic acid and undergoes cyclization in an acidic medium to form the thiazolidinedione ring. nih.govjuniperpublishers.com
| Reactants | Reagents/Conditions | Intermediate | Product | Ref. |
| Thiourea, α-Chloroacetic Acid | Water, HCl, Reflux (10-12h) | 2-imino-4-thiazolidinone | 2,4-Thiazolidinedione | nih.govturkjps.orgnih.gov |
| Ethyl Chloroacetate, Thiosemicarbazone | 1. NaOEt 2. Dilute HCl, Reflux | 2-hydrazino-4-thiazolidinone | 2,4-Thiazolidinedione | nih.gov |
| Carbonyl Sulfide, Ammonia, α-Halogenated Carboxylic Acid | KOH, Acidic Conditions | Alkyl Thiocarbamate | 2,4-Thiazolidinedione | nih.govjuniperpublishers.com |
Microwave-Assisted Synthesis Protocols
To address the limitations of conventional heating, such as long reaction times and high energy consumption, microwave-assisted synthesis has emerged as a more efficient alternative. juniperpublishers.com This technique significantly accelerates the reaction, often reducing the synthesis time from hours to minutes. juniperpublishers.comturkjps.org
A typical microwave-assisted protocol involves the initial reaction of α-chloroacetic acid with thiourea in cold conditions (0-5°C) to form the 2-imino-4-thiazolidinone intermediate. juniperpublishers.com This intermediate is then subjected to microwave irradiation, for instance at 250W for 5 minutes, to yield the 2,4-thiazolidinedione. juniperpublishers.com This rapid and efficient method often provides high yields of the desired product. nih.gov
| Reactants | Conditions | Time | Yield | Ref. |
| α-Chloroacetic Acid, Thiourea | 1. Cold (0-5°C) 2. Microwave Irradiation (250W) | 5 minutes | 83% | nih.govjuniperpublishers.com |
Alternative and Novel Synthetic Pathways
Research into alternative synthetic routes for the 2,4-thiazolidinedione core has led to the development of novel and more environmentally friendly methods. One such method involves the reaction of thiourea with maleic anhydride (B1165640) in water, which has been reported to produce good yields of the corresponding thiazolidinedione derivative. rsc.org
Another innovative approach involves a one-pot synthesis where thiazolidinedione, an aldehyde, and an alkyl halide are combined in a mixture of ethanol (B145695) and water with sodium hydroxide, followed by sonication. This method allows for the simultaneous derivatization at both the C-5 and N-3 positions. nih.gov
Strategies for Derivatization of the Thiazolidinedione (8) Scaffold
The therapeutic potential of thiazolidinedione-based compounds is often realized through the strategic modification of the core structure. The primary sites for derivatization are the nitrogen atom at position 3 (N-3) and the active methylene (B1212753) carbon at position 5 (C-5). juniperpublishers.com
N-Substitution at Position 3 (N-3)
The nitrogen atom at the N-3 position of the thiazolidinedione ring possesses an acidic proton and can be readily functionalized through various substitution reactions. Alkylation or arylation at this position is a common strategy to introduce diverse substituents. juniperpublishers.com
This is typically achieved by reacting the 2,4-thiazolidinedione with alkyl or aryl halides in the presence of a base. juniperpublishers.com Common bases used for this purpose include potassium carbonate, sodium hydride, and triethylamine. beilstein-journals.orgjuniperpublishers.comisfcppharmaspire.com The reaction is usually carried out in a suitable organic solvent such as N,N-dimethylformamide (DMF) or acetone. juniperpublishers.comisfcppharmaspire.com For instance, the N-benzylation of thiazolidinedione can be accomplished by reacting it with 4-methylbenzyl bromide in DMF with potassium carbonate at 60°C for 2-3 hours. isfcppharmaspire.com
A series of N-substituted derivatives have been prepared via the Mannich reaction, where 2,4-thiazolidinedione is treated with formaldehyde (B43269) and various secondary amines. semanticscholar.org
| Reagent | Base | Solvent | Product | Ref. |
| Alkyl/Aryl Halides | K2CO3, NaH, or Et3N | DMF or Acetone | N-Substituted Thiazolidinedione | beilstein-journals.orgjuniperpublishers.comisfcppharmaspire.com |
| Formaldehyde, Secondary Amines | - | - | N-Mannich Base of Thiazolidinedione | semanticscholar.org |
Substitution at the Active Methylene Carbon (C-5)
The methylene group at the C-5 position of the thiazolidinedione ring is flanked by two carbonyl groups, rendering the protons on this carbon acidic and the carbon itself nucleophilic. This "active methylene" group is a key site for introducing a wide array of substituents, most commonly through Knoevenagel condensation reactions. beilstein-journals.org
In a typical Knoevenagel condensation, the 2,4-thiazolidinedione is reacted with an aldehyde or ketone in the presence of a catalytic amount of a base, such as piperidine (B6355638) or pyridine. nih.gov This reaction leads to the formation of a 5-substituted-ylidene-2,4-thiazolidinedione derivative. The reaction is often carried out by refluxing the reactants in a solvent like toluene (B28343). nih.gov
For example, 5-[(indol-3-yl)methylene]-thiazolidine-2,4-dione can be synthesized by reacting thiazolidine-2,4-dione with indole-3-carboxaldehyde (B46971) in toluene with a catalytic amount of piperidine under reflux. nih.gov
| Reagent | Catalyst | Solvent | Product | Ref. |
| Aldehyde/Ketone | Piperidine/Pyridine | Toluene | 5-Substituted-ylidene-2,4-thiazolidinedione | beilstein-journals.orgnih.gov |
| Indole-3-carboxaldehyde | Piperidine | Toluene | 5-[(indol-3-yl)methylene]-thiazolidine-2,4-dione | nih.gov |
Multi-Substituted Thiazolidinedione (8) Derivatives
The synthesis of multi-substituted thiazolidinedione derivatives is a cornerstone of medicinal chemistry research, allowing for the fine-tuning of biological activity. The thiazolidinedione (TZD) scaffold possesses two primary sites for substitution: the active methylene group at the C-5 position and the nitrogen atom at the N-3 position.
The most prevalent strategy for introducing substituents at the C-5 position is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the active methylene group of the 2,4-thiazolidinedione core with various aldehydes or, less commonly, ketones. nih.gov The reaction is versatile, with numerous catalysts and conditions reported, including the use of piperidine in ethanol under reflux, to yield 5-arylidene or 5-alkylidene derivatives. nih.govmdpi.com The geometry of the resulting exocyclic double bond is predominantly the Z-isomer. nih.gov
Further derivatization at the N-3 position can be achieved following the C-5 substitution. A common method involves the reaction of the 5-substituted-2,4-thiazolidinedione with an alkylating or acylating agent. For instance, new derivatives have been synthesized by reacting 5-(substituted benzylidene)thiazolidine-2,4-diones with chloroacetyl chloride to introduce a chloroacetyl group at the N-3 position. ijpbs.com This intermediate can then be reacted with other nucleophiles to create a diverse library of compounds. ijpbs.com Another approach involves the direct N-alkylation of a 5-substituted TZD using various tertiary alkyl amino chlorohydrochlorides in the presence of a base like potassium carbonate (K₂CO₃) under reflux conditions. nih.gov This sequential approach, combining C-5 Knoevenagel condensation followed by N-3 substitution, provides a robust platform for generating a wide array of multi-substituted TZD analogues. mdpi.com
Chiral Synthesis of Thiazolidinedione (8) Analogues
The development of chiral thiazolidinedione analogues is of significant interest as stereochemistry can profoundly influence pharmacological activity. The C-5 position of the thiazolidinedione ring can become a chiral center upon substitution. While the standard Knoevenagel condensation with aldehydes typically results in the formation of a geometrically specific Z-isomer, it does not create a chiral center unless the substituent itself is chiral. nih.gov
Strategies for inducing enantioselectivity focus on controlling the formation of the C-5 stereocenter. One approach involves an uncatalyzed, diastereoselective aldol (B89426) reaction in water, as has been demonstrated in the synthesis of thiazolidinedione-isatin conjugates, which generates specific stereoisomers. nih.gov For other substitution patterns, asymmetric synthesis methodologies are required. These can include the use of chiral catalysts that preferentially guide the reaction toward one enantiomer. Another established strategy in medicinal chemistry is the use of a chiral auxiliary—a molecule that is temporarily incorporated into the reactant to direct the stereochemical outcome of a subsequent reaction, after which it is removed. This approach allows for the controlled synthesis of a specific enantiomer.
Synthesis of Specific this compound Research Compounds (e.g., S-8 for Quorum Sensing)
The synthesis of S-8 is achieved via the Knoevenagel condensation, a standard and efficient method for producing 5-substituted TZD derivatives. ijsrst.comresearchgate.net The reaction involves the condensation of the parent 2,4-thiazolidinedione ring with octanal (B89490), an eight-carbon aldehyde.
The general procedure is as follows:
Reactant Preparation: Equimolar amounts of 2,4-thiazolidinedione and octanal are dissolved in a suitable solvent, typically ethanol. nih.gov
Catalysis: A catalytic amount of a base, such as piperidine, is added to the mixture to initiate the condensation. nih.gov
Reaction: The mixture is heated under reflux and stirred for several hours to ensure the reaction goes to completion. nih.gov
Isolation and Purification: Upon cooling, the product precipitates out of the solution. The resulting solid is filtered, washed, and can be further purified by recrystallization, typically from acetic acid or ethanol, to yield the final S-8 compound. nih.gov
Characterization Techniques for Synthesized Thiazolidinedione Derivatives (e.g., IR, NMR, MS, HPLC)
The structural elucidation and purity assessment of newly synthesized thiazolidinedione derivatives are confirmed using a combination of standard spectroscopic and chromatographic techniques. mdpi.comijpbs.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies confirm the integrity of the thiazolidinedione core and the presence of new substituents.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Source(s) |
| Carbonyl | C=O | 1670 - 1749 | nih.govmdpi.comtandfonline.com |
| Alkene | C=C | 1566 - 1683 | nih.govmdpi.com |
| Amine | N-H | ~3165 | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the precise molecular structure, including the position and stereochemistry of substituents.
¹H NMR: Provides information on the chemical environment of protons. The signal for the vinyl proton (=CH) of the C-5 benzylidene group is a key diagnostic peak. nih.gov
¹³C NMR: Identifies all unique carbon atoms in the molecule, with the signals for the two carbonyl carbons (C-2 and C-4) being characteristic of the TZD ring.
Table of Representative NMR Data for TZD Derivatives
| Compound Type | Nucleus | Key Signal | Chemical Shift (δ, ppm) | Source(s) |
|---|---|---|---|---|
| 5-Arylidene-TZD | ¹H | Vinyl C=H | 7.71 - 7.97 | nih.govtandfonline.com |
| 5-Arylidene-TZD | ¹H | Amide N-H | 8.48 - 12.32 | nih.govtandfonline.com |
| 5-Arylidene-TZD | ¹³C | Carbonyl (C=O₂) | 166.81 - 169.86 | nih.gov |
| 5-Arylidene-TZD | ¹³C | Carbonyl (C=O₄) | 165.27 - 166.89 | nih.govtandfonline.com |
| 5-Arylidene-TZD | ¹³C | C₅ of heterocycle | ~119.55 | nih.gov |
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound by measuring its mass-to-charge ratio (m/z), thereby confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement to further validate the molecular formula. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the final compound. The compound is passed through a column, and its retention time is measured. A single, sharp peak typically indicates a high degree of purity. mdpi.com The amount of a specific compound, such as S-8 released from a delivery system, can be quantified using HPLC with a UV detector, often with a C-18 column and a mobile phase like acetonitrile (B52724) and water. nih.gov
Structure Activity Relationship Sar Analysis of Thiazolidinedione Derivatives
Identification of Key Pharmacophoric Elements in Thiazolidinedione Structure
The 2,4-thiazolidinedione (B21345) ring is a fundamental heterocyclic structure, characterized by a five-membered ring containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4. juniperpublishers.comsciencescholar.us These structural features are key to its biological activity.
The essential pharmacophoric elements of the TZD scaffold include:
The Thiazolidinedione Headgroup: This acidic head is crucial for interacting with biological targets. The carbonyl groups at C-2 and C-4 act as hydrogen bond acceptors, while the nitrogen atom at position 3 (N-3) and the sulfur atom at position 1 can serve as electron donors. researchgate.netwjpmr.com This arrangement facilitates strong interactions with receptors and enzymes. researchgate.net The carbonyl group at the 4-position is generally considered highly unreactive, and its modification can lead to a loss of activity. juniperpublishers.com
The N-3 Position: This site on the ring is a common point for substitution. Modifications at this position significantly influence the molecule's properties and biological activity. juniperpublishers.com
The C-5 Position: The active methylene (B1212753) group at the C-5 position is another critical site for derivatization. juniperpublishers.comresearchgate.net Substitutions at this position are pivotal in determining the compound's potency and target selectivity. rsc.orgump.edu.pl
A typical TZD derivative designed as a PPARγ agonist, for instance, consists of this polar TZD head, a central aromatic ring, and a hydrophobic tail, all connected by linkers. nih.gov This modular structure allows for systematic modifications to optimize ligand-target interactions.
Impact of Substituents at N-3 on Biological Activity
The nitrogen atom at the N-3 position of the thiazolidinedione ring is a key site for chemical modification, and substituents at this position can profoundly affect the biological activity of the derivatives.
Research has shown that introducing substituents at the N-3 position is a viable strategy for optimizing 4-thiazolidinones. researchgate.netnih.gov For example, introducing fragments with a carboxylic group or its derivatives at N-3 has been a primary direction for enhancing the activity of 5-ene-4-thiazolidinones. researchgate.netnih.govresearchgate.net In the context of protein-tyrosine phosphatase 1B (PTP1B) inhibitors, TZD derivatives with a carboxylic ester substituent at N-3 have demonstrated notable activity. researchgate.nettandfonline.com
In the development of anticancer agents, modifications at N-3 are also critical. SAR studies on derivatives designed as BAG3 inhibitors revealed that incorporating an α-methyl group at the amide linker attached to N-3 enhances hydrophobic interactions at the target site. rsc.org Similarly, a terminal morpholine (B109124) group at the N-3 amide linker was found to significantly increase binding affinity. rsc.org Conversely, some studies have found that N-substitution with certain groups, like oxoethyl-linked morpholine or piperidine (B6355638), does not yield biologically active compounds. juniperpublishers.com
For PPARγ modulators, substitution at the N-3 position can prevent the hydrolytic cleavage of the TZD ring, which is linked to toxicity. nih.gov Introducing a 2-(4-bromophenyl)-2-ethoxy structure at N-3 was explored to eliminate a hydrogen bond with the active site, aiming to avoid over-activation of PPARγ. sci-hub.se In the pursuit of P. aeruginosa PhzS inhibitors, however, an unsubstituted nitrogen at the N-3 position was found to be essential for activity. tandfonline.com
| Target/Activity | N-3 Substituent | Effect on Activity | Reference |
| General Optimization | Carboxylic acid groups | Often crucial for biological effect | researchgate.net |
| PTP1B Inhibition | Carboxylic ester | Showed activity | researchgate.nettandfonline.com |
| BAG3 Inhibition | α-methyl group at amide linker | Enhances hydrophobic interactions | rsc.org |
| BAG3 Inhibition | Terminal morpholine at amide linker | Increases binding affinity | rsc.org |
| PPARγ Modulation | Substitution (e.g., with a quinoline (B57606) ring) | Can prevent ring cleavage and reduce toxicity | nih.gov |
| P. aeruginosa PhzS Inhibition | Any substitution | Abolishes inhibitory activity | tandfonline.com |
| 15-PGDH Inhibition | Methylation | Abolished inhibitory activity | nih.gov |
Role of Linker Regions and Hydrophobic Moieties in Ligand-Target Interactions
The linker regions connecting the thiazolidinedione core to other parts of the molecule, along with terminal hydrophobic moieties, play a crucial role in the binding efficacy and potency of TZD derivatives. wjpmr.com These elements are responsible for key hydrophobic and van der Waals interactions within the ligand-binding domains of target proteins. wjpmr.comnih.gov
For PPARγ agonists, a typical structure involves the TZD head, a central aromatic ring, and a hydrophobic tail, connected by linkers. nih.govacs.org The hydrophobic tail of molecules like rosiglitazone (B1679542) interacts with multiple helices and the β-strand in the ligand-binding domain (LBD), contributing significantly to binding efficiency. wjpmr.com The linker between the central aromatic ring and the hydrophobic tail should ideally be two to four atoms long for optimal activity. nih.gov Modifications to this linker, such as replacing an ether linkage with a ketone, alcohol, or amine, can result in moderate to high activity. researchgate.net
In the context of enzyme inhibition, linker and hydrophobic groups are equally important.
VEGFR-2 Inhibitors: Docking studies have shown that an amide linker connected to the N-3 position can occupy a key hydrophobic area of the protein. rsc.org For other derivatives, a sulfonylthiourea linker was found to be essential for high affinity towards VEGFR-2. mdpi.com The terminal hydrophobic moiety also has a significant impact; for one series of compounds, the inhibitory effects of substituents on a terminal phenyl group followed the order: 3-OCH₃ > 4-OCH₃ > 4-Cl > 4-NO₂. rsc.org
15-PGDH Inhibitors: SAR studies of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors showed that replacing a cyclohexylethyl group with a thiophene-containing moiety increased inhibitory potency, while a six-membered hetero-ring decreased it. nih.gov
PPARγ Modulators: In the novel TZD lobeglitazone (B1674985), a p-methoxyphenoxy group acts as a hydrophobic tail that enables extended interaction with the hydrophobic pocket of PPARγ, enhancing its binding affinity compared to older glitazones. e-dmj.org
These findings underscore that the size, length, and chemical nature of both the linker and the hydrophobic tail are critical factors that must be carefully considered in the design of potent and selective TZD-based therapeutic agents. nih.gov
Conformational Flexibility and Stereochemical Considerations in SAR
The three-dimensional structure, including conformational flexibility and stereochemistry, of thiazolidinedione derivatives is a critical aspect of their structure-activity relationship. These factors influence how a ligand fits into the binding pocket of its target protein and can dictate its agonist or antagonist activity.
The thiazolidinedione ring itself is a flexible pharmacophore. researchgate.net However, modifications, particularly at the C-5 position, can introduce stereochemical complexity. For instance, creating a chiral center at C-5 results in S and R isomers, which may have different biological activities. acs.org A common strategy to avoid this is the introduction of an exocyclic double bond at the C-5 position, as seen in 5-benzylidene-2,4-thiazolidinedione derivatives. nih.gov This double bond eliminates the chiral center, thereby avoiding potential issues with stereochemical instability and racemization during synthesis or in vivo. nih.gov SAR studies have also indicated that unsaturated derivatives with this double bond are often more active than their saturated counterparts. juniperpublishers.com
The conformational flexibility of the entire molecule, especially the linker and tail regions, is essential for optimal binding. For PPARγ agonists, the large and flexible structure of TZDs allows them to bind effectively to the large, Y-shaped hydrophobic binding pocket of the receptor's ligand-binding domain. wjpmr.com The interaction stabilizes specific conformations of the receptor. For example, full agonists like rosiglitazone stabilize helix 12 (H12) in an active conformation, which is necessary for full receptor activation. researchgate.net In contrast, the design of partial agonists may involve introducing bulky groups that reduce the stability of H12, leading to a more modulated response. sci-hub.se
The N-terminal region of peptides like GLP-1, which also interact with receptors, is known to have high conformational flexibility that is crucial for receptor activation. acs.org This principle extends to small molecules like TZDs, where the ability of different parts of the molecule to adopt specific conformations upon binding is key to their mechanism of action.
SAR for Specific Biological Targets (e.g., PPARγ, Enzyme Inhibition)
The versatility of the thiazolidinedione scaffold allows for its adaptation to a wide range of biological targets, including nuclear receptors like PPARγ and various enzymes. The SAR for each target is distinct and guides the design of selective agents.
PPARγ Agonists: Thiazolidinediones are well-known agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netwikipedia.org The interaction is highly specific.
Hydrogen Bonding: The TZD head group is essential for forming hydrogen bonds with key amino acid residues in the PPARγ ligand-binding domain (LBD), specifically with His323, His449, and Tyr473. researchgate.netwjpmr.com These interactions are crucial for stabilizing the active conformation of the receptor. researchgate.net
Hydrophobic Interactions: The lipophilic tail of the TZD molecule occupies a large hydrophobic pocket within the LBD, engaging in van der Waals and hydrophobic interactions. wjpmr.comnih.gov The size and nature of this tail are important for binding efficacy. nih.gov
N-3 Substitution: Introducing a pyrimidine (B1678525) linked to a sulfonyl group at the N-3 position has been shown to increase antidiabetic activity and PPARγ activation. acs.org
C-5 Substitution: Bulky substitutions at the C-5 position are characteristic of potent PPARγ agonists like rosiglitazone and pioglitazone (B448). researchgate.net
Enzyme Inhibition: TZD derivatives have been developed as inhibitors for several enzymes, with SAR depending on the specific enzyme's active site.
VEGFR-2 Inhibition: For these inhibitors, an acetamide (B32628) or sulfonylthiourea linker plays a key role in binding affinity. mdpi.commdpi.com The TZD core itself can form hydrogen bonds with residues like Cys919 or Asp1044. mdpi.commdpi.com Substituents on the 5-benzylidene moiety are also critical; a 4-methoxybenzylidene group, for example, can enhance hydrogen bonding and hydrophobic interactions. juniperpublishers.com
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Glitazones with a benzylidene linker at the C-5 position have served as scaffolds for PTP1B inhibitors. nih.gov Derivatives with a carboxylic ester substituent at N-3 have also shown activity. tandfonline.com
Aldose Reductase 2 (ALR2) Inhibition: An acidic group is considered highly important for ALR2 inhibitors, as it is believed to form ionic interactions with the enzyme's active site at physiological pH. nih.gov
Carbonic Anhydrase (CA) Inhibition: For human CA IX inhibition, unsubstituted thiazolidinediones were found to be more potent than their 5-benzylidene substituted counterparts. tandfonline.com
| Target | Key SAR Feature | Example/Effect | Reference |
| PPARγ | Acidic TZD head | Forms H-bonds with His323, His449, Tyr473 | researchgate.netwjpmr.com |
| Lipophilic tail | Occupies hydrophobic pocket | wjpmr.com | |
| VEGFR-2 | Sulfonylthiourea linker | Essential for high affinity | mdpi.com |
| 5-(4-methoxybenzylidene) | Increased hydrogen bonding and affinity | juniperpublishers.com | |
| PTP1B | 5-benzylidene linker | Serves as a scaffold for inhibitors | nih.gov |
| N-3 carboxylic ester | Derivatives show activity | tandfonline.com | |
| ALR2 | Acidic group | Forms important ionic interactions | nih.gov |
| hCA IX | Unsubstituted TZD ring | More potent than substituted analogues | tandfonline.com |
SAR of Thiazolidinedione-8 (S-8) for Anti-Biofilm and Anti-Adhesion Activity
This compound (S-8), also known as 5-octylidene-1,3-thiazolidine-2,4-dione, is a TZD derivative that has demonstrated significant anti-biofilm and anti-adhesion properties, particularly against the fungal pathogen Candida albicans. nih.govplos.orgmdpi.com Its structure-activity relationship reveals specific features crucial for this activity.
The primary SAR finding for the anti-biofilm activity of TZD derivatives is the critical role of the aliphatic side chain length at the C-5 position. oup.com Research has shown that:
Alkyl chains with 6 to 10 carbons (like the C8 chain in S-8) are effective. mdpi.commdpi.com
Carbon chains longer than 10 carbons lead to a significant reduction or abolishment of anti-biofilm activity. mdpi.comresearchgate.net
The presence of a sulfur atom in the TZD ring appears to contribute to the killing of cells within the biofilm. oup.comresearchgate.net
The double bond between the aliphatic side chain and the TZD ring was found not to be essential for the anti-biofilm activity itself, though it did contribute to general antifungal and hemolytic activity. researchgate.net
S-8 exhibits its effects at sub-inhibitory concentrations, meaning it disrupts biofilm formation and adhesion without killing the planktonic (free-floating) cells. nih.govplos.org It interferes with several key virulence traits of C. albicans:
Biofilm Formation and Maturation: S-8 inhibits biofilm formation by over 50% at concentrations eightfold lower than its minimum inhibitory concentration (MIC). nih.gov It also disrupts pre-formed, mature biofilms in a dose-dependent manner. nih.govmdpi.com
Adhesion: S-8 significantly and dose-dependently inhibits the adherence of C. albicans to mammalian macrophages. nih.govplos.org At a concentration of 16 µg/ml, it can reduce fungal binding by up to 63%. nih.gov
Morphogenesis: The compound inhibits the critical yeast-to-hyphal transition, a key step in biofilm formation and invasion. nih.gov
Gene Expression: S-8's activity is linked to the downregulation of genes associated with adhesion and biofilm formation, such as HWP1, ALS3, and EAP1. nih.govfrontiersin.org It also suppresses genes involved in hyphal formation and maintenance, including UME6 and RAS1. nih.gov
| Activity of S-8 | Finding | Concentration/Details | Reference |
| Anti-Biofilm | Inhibited C. albicans biofilm formation by 50% (MBIC₅₀) | 8 µg/ml (8-fold lower than MIC) | nih.gov |
| Reduced metabolic activity of pre-formed biofilms | 61% reduction at 4 µg/ml; 70% at 16 µg/ml | mdpi.com | |
| Inhibited dual-species (C. albicans-S. mutans) biofilm | 42% inhibition at 8 µg/ml; 59% at 16 µg/ml | mdpi.com | |
| Anti-Adhesion | Reduced C. albicans binding to macrophages | 39% reduction at 1 µg/ml; 63% at 16 µg/ml | nih.gov |
| Gene Regulation | Downregulated adhesion genes (HWP1, ALS3) | 3.5-fold and 5.4-fold reduction at 16 µg/ml | frontiersin.org |
| Downregulated filamentation gene (UME6) | Significant decrease | nih.gov | |
| Upregulated adhesion inhibitor gene (CSH1) | Twofold upregulation at 16 µg/ml | frontiersin.org |
Preclinical Biological Evaluation and Efficacy in Model Systems
In vitro Cell-Based Assays
In vitro cell-based assays are crucial for the initial screening and characterization of novel compounds like TZD-8. These assays provide a controlled environment to study the specific cellular and molecular effects of the compound.
Glucose Uptake Studies in Cell Lines (e.g., βTC6 cells, C2C12 myoblasts)
The effect of thiazolidinedione derivatives on glucose metabolism has been a key area of investigation. In vitro glucose uptake studies using cell lines such as pancreatic βTC6 cells and C2C12 myoblasts are instrumental in evaluating the potential of these compounds as insulin (B600854) sensitizers.
One study reported that a phosphazene derivative containing a thiazolidinedione group, referred to as compound 8, significantly enhanced glucose uptake in βTC6 cells compared to the reference drug pioglitazone (B448) (p<0.05). nih.govscirp.org While this compound did not show a significant effect on insulin secretion, its ability to promote glucose uptake suggests its potential for further development as an insulin sensitizer. nih.govscirp.org Other novel thiazolidinedione and rhodanine (B49660) derivatives have also been shown to improve insulin sensitivity by increasing glucose uptake in βTC6 cells by 17.0–155.0% relative to a control. acs.orgresearchgate.net Specifically, certain thiazolidinedione derivatives were found to reduce basal insulin secretion by approximately 20.0–67.0% and increase glucose-stimulated insulin secretion by about 25.0–50.0% compared to the control in βTC6 cells. acs.orgresearchgate.netnih.gov
Table 1: Effect of Thiazolidinedione Derivatives on Glucose Metabolism in βTC6 Cells
| Compound/Derivative | Effect on Glucose Uptake | Effect on Insulin Secretion | Reference |
|---|---|---|---|
| Phosphazene derivative (Compound 8) | Significantly enhanced (p<0.05) vs. pioglitazone | No significant effect | nih.govscirp.org |
| Novel TZD and rhodanine derivatives | Increased by 17.0–155.0% vs. control | Varied effects on basal and stimulated secretion | acs.orgresearchgate.net |
| TZDs #7a, 7b, 7c, and 29 | Data not specified | Reduced basal secretion by ~20.0–67.0%; Increased stimulated secretion by ~25.0–50.0% | acs.orgresearchgate.netnih.gov |
Enzyme Inhibition Assays (e.g., α-amylase, α-glucosidase)
Thiazolidinedione derivatives have been evaluated for their ability to inhibit key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase, which are targets for managing postprandial hyperglycemia.
In one study, four novel thiazolidinedione derivatives demonstrated significant inhibitory activity against α-amylase, with all four showing ≥ 50% inhibition. mdpi.com One of these derivatives, TZDD2, exhibited an IC50 value of 18.24 µg/mL for α-amylase inhibition. mdpi.com The same set of derivatives also showed concentration-dependent inhibition of α-glucosidase. mdpi.com Another study on a series of thiazolidinedione-1,3,4-oxadiazole hybrids showed that some compounds had potent α-glucosidase inhibitory activity, with IC50 values ranging from 5.44 ± 0.13 to 50.45 ± 0.39 μM, which was significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 ± 6.27 μM). nih.gov Specifically, compounds 6h and 6k from this series had IC50 values of 6.59 ± 0.15 and 5.44 ± 0.13 μM, respectively. nih.gov
Furthermore, another set of thiazolidinedione derivatives showed higher inhibitory potential against α-amylase than the standard acarbose, with IC50 values ranging from 11.8 to 21.34 µg/mL. mdpi.com
Table 2: Enzyme Inhibition Activity of Thiazolidinedione Derivatives
| Enzyme | Derivative Series | Key Findings (IC50 values) | Reference |
|---|---|---|---|
| α-Amylase | Novel TZD derivatives (TZDD1-4) | TZDD2: 18.24 µg/mL | mdpi.com |
| Thiazolidinedione derivatives (Compounds 4-6) | 11.8 to 21.34 µg/mL | mdpi.com | |
| α-Glucosidase | Novel TZD derivatives (TZDD1-4) | Concentration-dependent inhibition | mdpi.com |
| Thiazolidinedione-1,3,4-oxadiazole hybrids | 5.44 ± 0.13 to 50.45 ± 0.39 μM | nih.gov |
Cellular Differentiation Studies (e.g., adipocyte, osteoblast differentiation)
Thiazolidinediones are known to influence cellular differentiation, most notably promoting adipogenesis while potentially inhibiting osteoblastogenesis. This dual effect is largely mediated through the activation of PPARγ. wikipedia.orgresearchgate.net
Several studies have demonstrated that various thiazolidinediones enhance adipocyte differentiation in vitro in cell lines like 3T3-L1 and Ob 1771. researchgate.netahajournals.org This process is accompanied by the induction of adipocyte-specific genes. ahajournals.org Rosiglitazone (B1679542), a well-known TZD, has been shown to significantly increase the evolution of adipose progenitors into adipocytes. nih.gov However, chronic administration can disrupt the adipogenic capacity of the stem cell compartment. nih.gov TZDs can induce the recruitment of new, smaller adipocytes, which is thought to contribute to their beneficial metabolic effects. nih.gov
Conversely, the pro-adipogenic effect of TZDs can come at the expense of osteoblast formation, as PPARγ activation can steer mesenchymal stem cells towards the adipocyte lineage and away from the osteoblast lineage. nih.gov This has raised concerns about potential adverse skeletal effects. However, a newer TZD analog with low affinity for PPARγ, MSDC-0602, was found to have minimal effects on osteoclast differentiation, unlike rosiglitazone, suggesting that it may be bone-sparing. nih.gov
Anti-Inflammatory Assays in Cell Models
Thiazolidinediones have demonstrated significant anti-inflammatory properties in various cell models. researchgate.net These effects are mediated through multiple mechanisms, including the transrepression of pro-inflammatory genes and the modulation of inflammatory signaling pathways. wikipedia.org
TZDs can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.govwikipedia.org This is achieved in part by reducing the availability of coactivators for pro-inflammatory transcription factors like NF-κB. wikipedia.org Studies have shown that TZDs can reduce inflammatory markers in visceral adipose tissue, the liver, and atherosclerotic plaques. dovepress.com Adiponectin, an anti-inflammatory cytokine whose levels are increased by TZDs, plays a role in mediating these anti-inflammatory effects by inhibiting TNF-α. ahajournals.org
Interestingly, the anti-inflammatory activity of some TZDs may not be solely dependent on PPARγ. Research suggests that TZDs can activate the nuclear translocation of the glucocorticoid receptor, providing an alternative anti-inflammatory pathway. nih.gov This effect was observed even in cells lacking PPARγ. nih.gov
Anti-Proliferative and Cytotoxicity Assays in Cancer Cell Lines (e.g., MCF-7, HepG2, A549)
Thiazolidinedione derivatives have been extensively studied for their anti-proliferative and cytotoxic effects against various cancer cell lines. These compounds have shown promise as potential anticancer agents, acting through mechanisms such as inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. pharmacyjournal.info
In MCF-7 breast cancer cells, various TZD derivatives have demonstrated significant cytotoxicity. For example, some indole (B1671886) and TZD conjugates decreased cell viability and migration, with these effects being more pronounced than those of rosiglitazone. unica.it A series of thiazolidinedione-1,3,4-oxadiazole hybrids also showed excellent cytotoxicity against MCF-7 cells, with compounds 9 and 10 displaying IC50 values of 1.67 and 2.21 µM, respectively. tandfonline.com Other derivatives have shown IC50 values as low as 1.02 μM against MCF-7 cells. rsc.org
Against the HepG2 human hepatoma cell line, TZD derivatives have also shown potent activity. One thiazolidinedione–thiosemicarbazone hybrid, compound 3, had an IC50 value of 2.97 ± 0.39 µM and was found to induce apoptosis. mdpi.com Lupeol-conjugated thiazolidinedione derivatives also exhibited significant antitumor activity against HepG2 cells, with one compound showing an IC50 of 4.40 μM, which was nearly 10-fold more potent than the parent compound lupeol. mdpi.com However, some TZD derivatives have also shown cytotoxicity in HepG2 cells, suggesting a potential for hepatotoxicity that needs to be considered. nih.gov
In A549 lung cancer cells, several TZD derivatives have shown promising anti-proliferative effects. Chromone-linked TZD derivatives exhibited cytotoxic potential, with one compound having an IC50 of 6.1 μM. rsc.org Another study reported a benzimidazole-thiazolidinedione hybrid with an IC50 of 11.46 ± 1.46 µM on A549 cells. pharmacyjournal.info
Table 4: Cytotoxicity of Thiazolidinedione Derivatives in Cancer Cell Lines
| Cell Line | Derivative Series | Reported IC50 Values | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | Indole and TZD conjugates | Significant decrease in viability | unica.it |
| Thiazolidinedione-1,3,4-oxadiazole hybrids | 1.67 and 2.21 µM (compounds 9 and 10) | tandfonline.com | |
| Various TZD derivatives | As low as 1.02 μM | rsc.org | |
| HepG2 (Liver Cancer) | Thiazolidinedione–thiosemicarbazone hybrid | 2.97 ± 0.39 µM (compound 3) | mdpi.com |
| Lupeol-conjugated TZD derivatives | 4.40 μM (compound 12i) | mdpi.com | |
| A549 (Lung Cancer) | Chromone-linked TZD derivatives | 6.1 µM | rsc.org |
| Benzimidazole-thiazolidinedione hybrid | 11.46 ± 1.46 µM | pharmacyjournal.info |
In vivo Animal Model Studies
Metabolic Disease Models (e.g., Zucker diabetic fatty rats, db/db mice, KKAy mice, Drosophila melanogaster)
Thiazolidinediones have been extensively studied in various animal models of obesity and type 2 diabetes, demonstrating their efficacy in improving metabolic parameters.
In Zucker diabetic fatty (ZDF) rats , a model for obesity and non-insulin-dependent diabetes mellitus, treatment with a potent thiazolidinedione (AD-5075) was found to lower plasma glucose and triglyceride levels. nih.gov A notable finding was the downregulation of the obese (ob) gene expression in adipose tissue. nih.gov The level of adipose ob mRNA in ZDF rats was threefold higher than in their lean counterparts, and chronic treatment with the thiazolidinedione led to a 67% reduction in this mRNA. nih.gov Other studies in Zucker fatty rats have shown that thiazolidinediones like pioglitazone and troglitazone (B1681588) can induce adipose tissue remodeling, increasing the number of small adipocytes and decreasing large ones, which is associated with improved insulin sensitivity. plos.org
In db/db mice , another genetic model of obesity and diabetes, adipose ob mRNA levels were found to be seven times higher than in lean littermates. nih.gov Treatment with AD-5075 resulted in a significant 78% reduction in ob mRNA levels, with corresponding changes in the circulating levels of its product, leptin. nih.gov
Studies on KKAy mice , another model for type 2 diabetes, have shown that chronic treatment with thiazolidinediones can lead to the development of hepatic steatosis (fatty liver), alongside an increased expression of hepatic PPARγ1. physiology.org
While specific studies on Thiazolidinedione-8 in Drosophila melanogaster were not identified in the search, the broader class of thiazolidinediones has been investigated for its effects on metabolic pathways relevant to this model.
Interactive Table: Effects of Thiazolidinediones in Metabolic Disease Models
| Animal Model | Compound | Key Findings | Source |
| Zucker Diabetic Fatty (ZDF) Rats | AD-5075 | Lowered plasma glucose and triglycerides; 67% reduction in adipose ob mRNA. | nih.gov |
| db/db Mice | AD-5075 | 78% reduction in adipose ob mRNA; parallel changes in circulating leptin. | nih.gov |
| KKAy Mice | Thiazolidinediones | Induced hepatic steatosis; increased hepatic PPARγ1 gene expression. | physiology.org |
| Zucker Fatty Rats | Pioglitazone, Troglitazone | Induced adipose tissue remodeling (more small adipocytes, fewer large ones). | plos.org |
Anti-Inflammatory Models (e.g., murine asthma models)
Thiazolidinediones have demonstrated potent anti-inflammatory effects in various murine models of asthma. nih.gov These compounds, including rosiglitazone and pioglitazone, effectively inhibit airway inflammation. nih.gov Their mechanism of action is thought to involve the inhibition of NF-κB-mediated inflammatory pathways, leading to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. researchgate.net
In vitro studies on human airway smooth muscle cells, which are relevant to asthma pathology, show that thiazolidinediones like troglitazone and rosiglitazone inhibit the release of inflammatory mediators. nih.gov This suggests a broad anti-inflammatory effect that could be beneficial in treating asthma. nih.gov
Furthermore, research on newly synthesized thiazolidinedione derivatives, such as LPSF/GQ-147, has indicated their potential to suppress IL-17 expression in the lungs in murine models, suggesting a role in modulating Th17 pathway-related inflammation in asthma. scielo.br
Vascular and Atherosclerosis Models (e.g., rat carotid artery injury, ApoE-/- mice)
Thiazolidinediones have shown significant anti-atherosclerotic effects in various animal models.
In rat carotid artery injury models , which simulate vascular damage and subsequent neointima formation (a key event in atherosclerosis), thiazolidinediones have been shown to be protective. For instance, lobeglitazone (B1674985), a type of thiazolidinedione, reduced the atheroma burden in a balloon-injury model in apolipoprotein E (apoE)-knockout mice fed a high-fat, high-fructose diet. nih.gov
In ApoE-/- mice , a widely used model for studying atherosclerosis, various thiazolidinediones have demonstrated beneficial effects. Rosiglitazone was found to reduce the development of atherosclerosis in LDL-receptor-deficient mice and also reduced neointima formation after arterial injury in ApoE-/- mice that developed type 2 diabetes on a Western diet. nih.govahajournals.org These effects may be independent of the metabolic improvements, as rosiglitazone also showed benefits in insulin-insufficient streptozotocin-treated ApoE-knockout mice. nih.gov The protective mechanisms include reducing macrophage content in the lesions, suppressing vascular smooth muscle cell proliferation and migration, and decreasing the expression of adhesion molecules and chemokines in endothelial cells. nih.govahajournals.org A novel macrophage-targeted delivery of lobeglitazone (MMR-Lobe) in ApoE-/- mice markedly reduced both plaque burden and inflammation. thno.org This targeted treatment led to a 54.2% reduction in lipid accumulation and a 72.6% reduction in macrophage infiltration in carotid plaques compared to the control group. thno.org
Interactive Table: Effects of Thiazolidinediones in Vascular and Atherosclerosis Models
| Animal Model | Compound | Key Findings | Source |
| Rat Carotid Artery Injury | Not specified | Thiazolidinediones shown to prevent neointimal growth. | ahajournals.org |
| ApoE-/- Mice (Balloon Injury) | Lobeglitazone | Reduced atheroma burden. | nih.gov |
| ApoE-/- Mice (Western Diet) | Rosiglitazone | Significantly reduced neointima formation and macrophage content. | ahajournals.org |
| ApoE-/- Mice | MMR-Lobe (targeted Lobeglitazone) | Reduced plaque size by 42.5%; reduced plaque macrophage area by 56.4%. thno.org |
Renal Fibrosis Models
Thiazolidinediones have demonstrated anti-fibrotic effects in preclinical models of both diabetic and non-diabetic renal fibrosis. nih.gov Renal fibrosis is a common pathway for chronic kidney disease (CKD), characterized by the excessive accumulation of extracellular matrix. mdpi.comfrontiersin.org
Recent research has also highlighted the role of ferroptosis, an iron-dependent form of cell death, in renal fibrosis. mdpi.comfrontiersin.org Thiazolidinediones, including rosiglitazone, troglitazone, and pioglitazone, can prevent ferroptosis, potentially by inhibiting the enzyme ACSL4. frontiersin.org A novel ACSL4-targeting inhibitor, AS-252424, which is a furan-2-ylmethylene thiazolidinedione, has been shown to effectively reduce swelling and damage in renal tubular cells and suppress ferroptosis in acute kidney injury models. mdpi.com
Furthermore, PPAR pan agonists, which share targets with thiazolidinediones, have been shown to alleviate renal fibrosis in mouse models by reducing fibroblast activation and epithelial inflammation. mdpi.com
Neurodegenerative Disease Models (e.g., MPTP-induced Parkinson's models)
While the broader class of thiazolidinediones (TZDs), particularly pioglitazone and rosiglitazone, has been evaluated in preclinical models of neurodegenerative diseases, there is a lack of specific published research on this compound (S-8) in this context.
Studies on other TZDs have shown neuroprotective potential in models of Parkinson's disease (PD). For instance, in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse models of PD, pioglitazone pretreatment has been shown to protect dopaminergic neurons from cell death and reduce microglial activation. researchgate.net This neuroprotection is linked to the attenuation of inflammatory responses. mdpi.com Similarly, rosiglitazone demonstrated the ability to either prevent MPTP-induced neurodegeneration or halt the progressive neurodegenerative process. mdpi.com The mechanisms underlying these protective effects are thought to involve the modulation of inflammation, reduction of oxidative stress, and improvement in mitochondrial function. mdpi.comnih.gov In one in vitro study, the parent compound, 2,4-thiazolidinedione (B21345), showed it could prevent cell death and improve the balance between mitochondrial fission and fusion in cells damaged by the neurotoxin MPP+. nih.gov
Despite these promising findings for the TZD class, specific investigations into the efficacy of this compound in MPTP-induced Parkinson's models or other neurodegenerative disease models have not been reported in the available scientific literature.
Fungal Infection Models (for this compound / S-8)
This compound (S-8) has been identified as a novel quorum-sensing quencher with significant efficacy against fungal biofilms, particularly those of Candida albicans. Unlike conventional antifungal agents, S-8's primary mechanism is not fungicidal but rather focuses on inhibiting virulence factors associated with biofilm formation.
Research has demonstrated that S-8 effectively inhibits the formation of C. albicans biofilms at concentrations significantly lower than its minimum inhibitory concentration (MIC) for planktonic (free-floating) cells. researchgate.net It interferes with key pathogenic processes, including the morphological transition from yeast to the more invasive hyphal form, and reduces fungal cell surface hydrophobicity, which is crucial for adhesion to surfaces. mdpi.comnih.gov
In studies on pre-formed, mature biofilms, S-8 has been shown to cause dose-dependent detachment and reduce the metabolic activity of the cells within the biofilm. researchgate.net At a molecular level, S-8 downregulates the expression of critical genes involved in adhesion and biofilm formation, such as HWP1, ALS3, and EAP1. nih.gov
The compound has also been evaluated in mixed-species biofilm models containing both C. albicans and the bacterium Streptococcus mutans. In these models, S-8 was found to reduce the total biofilm biomass, with a more pronounced effect on C. albicans, thereby altering the symbiotic balance between the two microorganisms. frontiersin.org
Below is a data table summarizing the preclinical efficacy of this compound (S-8) in Candida albicans biofilm models.
Table 1: Preclinical Efficacy of this compound (S-8) in Candida albicans Biofilm Models
| Model System | Finding | Quantitative Data | Source |
|---|---|---|---|
| C. albicans Biofilm Formation | Dose-dependent inhibition of biofilm metabolic activity. | 50% inhibition at 8 µg/ml; 59% inhibition at 16 µg/ml. | researchgate.netfrontiersin.org |
| Pre-formed C. albicans Biofilm | Dose-dependent reduction of metabolic activity in mature biofilms. | 21% reduction at 1 µg/ml; 61% reduction at 4 µg/ml; 70% reduction at 16 µg/ml. | researchgate.net |
| C. albicans Adhesion | Reduction in fungal cell surface hydrophobicity. | 79% reduction. | nih.gov |
| C. albicans Adhesion to Macrophages | Dose-dependent reduction of C. albicans binding to macrophage cells. | Up to 63% reduction. | nih.gov |
| C. albicans Gene Expression | Downregulation of genes related to adhesion and filamentation. | Dose-dependent downregulation of HWP1, ALS3, EAP1. | nih.gov |
Comparative Preclinical Efficacy with Reference Compounds/Derivatives
Direct comparative preclinical efficacy studies between this compound and other reference thiazolidinediones (such as pioglitazone, rosiglitazone, or lobeglitazone) or its own derivatives are not extensively available in the published literature. The primary research focus for this compound has been on its antibiofilm properties, while the reference compounds have been predominantly studied for their metabolic and anti-inflammatory effects.
Comparisons among other thiazolidinedione derivatives have been made, primarily in the context of metabolic diseases. For example, lobeglitazone was shown to reduce plasma triglyceride and free fatty acid levels in rats to a similar extent as pioglitazone. newdrugapprovals.org In other studies, certain synthesized TZD derivatives demonstrated more effective blood glucose reduction compared to pioglitazone at the same dose in animal models.
In the realm of antifungal activity, while this compound has been established as an effective antibiofilm agent, direct comparisons of its potency against other TZD derivatives are not specified. It was noted as the most effective among a series of novel TZD derivatives tested against C. albicans biofilm formation, which led to its selection for more detailed studies. researchgate.net However, specific quantitative comparisons with established drugs like pioglitazone or rosiglitazone in antifungal models are absent.
Therefore, a direct comparative analysis of this compound's preclinical efficacy against key reference compounds remains an area for future investigation.
Computational and Cheminformatics Approaches in Thiazolidinedione Research
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding how TZD derivatives interact with their biological targets.
Molecular docking studies have been extensively used to explore the binding of thiazolidinedione derivatives to various key therapeutic targets.
Peroxisome Proliferator-Activated Receptor-γ (PPARγ): As the primary target for the antidiabetic effects of glitazones, the interaction between TZDs and PPARγ is well-studied. wikipedia.org Docking simulations reveal that the acidic TZD head group is essential for binding, typically forming hydrogen bonds with key amino acid residues in the ligand-binding domain (LBD), such as Ser289, His323, His449, and Tyr473. mdpi.comnih.gov The central aromatic ring and hydrophobic tail of the TZD derivatives engage in van der Waals forces and π–π stacking interactions, further stabilizing the complex. acs.org For instance, the docking of a specific TZD derivative, compound 8, has been shown to involve pi-pi and cation-pi bonds. researchgate.net These interactions are critical for the agonistic activity that leads to the transcription of genes involved in glucose and lipid metabolism. wikipedia.org
α-Amylase and α-Glucosidase: These enzymes are targets for controlling postprandial hyperglycemia. nih.govacs.org Docking studies indicate that TZD derivatives can fit into the active sites of both α-amylase and α-glucosidase, inhibiting their function. mdpi.commdpi.comrsc.org The interactions often involve hydrogen bonding with catalytic residues and hydrophobic interactions within the enzyme's binding pocket. mdpi.comoup.com For example, studies on novel TZD-1,3,4-oxadiazole hybrids have identified specific binding interactions within the active sites of these enzymes. rsc.org The ability of TZDs to inhibit these enzymes provides a complementary mechanism for managing diabetes. mdpi.comsemanticscholar.org
Docking simulations provide quantitative predictions of binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), which helps in ranking potential drug candidates. mdpi.com Studies have reported a wide range of binding affinities for various TZD derivatives against their targets. For PPARγ, binding energies for novel benzylidene-thiazolidine-2,4-diones have been calculated to be as strong as -10.1 kcal/mol. nih.gov Similarly, docking of TZD derivatives against α-amylase and α-glucosidase has shown favorable binding affinities, with some hybrid molecules achieving scores ranging from -10.1 to -10.8 kcal/mol. rsc.orgoup.com
The predicted binding mode, or pose, of the ligand within the receptor's active site is another critical output. These models visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.comacs.org For example, docking models for certain TZD derivatives in the PPARγ active site show that the TZD ring interacts with residues like His449, Tyr473, His323, and Ser289. mdpi.com This detailed structural information is invaluable for optimizing lead compounds to enhance their binding affinity and specificity.
Table 1: Molecular Docking Findings for Thiazolidinedione Derivatives
| Target Protein | PDB ID | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Type of Interactions | Reference(s) |
|---|---|---|---|---|---|
| PPARγ | 2PRG, 4EMA | His323, His449, Tyr473, Ser289, Gln286 | -8.25 to -13.44 | Hydrogen bonds, van der Waals forces, π-π stacking | mdpi.comnih.govacs.orgmdpi.comsci-hub.se |
| α-Amylase | 1OSE, 2QV4 | (Varies by compound) | -7.32 to -10.8 | Hydrogen bonds, Hydrophobic interactions | nih.govrsc.orgoup.commdpi.com |
| α-Glucosidase | 5NN8 | (Varies by compound) | -5.50 to -10.1 | Hydrogen bonds, Hydrophobic interactions | acs.orgrsc.orgresearchgate.net |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This approach is used to validate docking results and assess the stability of the ligand-receptor complex.
MD simulations are performed on the best-docked poses to observe the behavior of the ligand-protein complex in a simulated physiological environment. researchgate.netmdpi.com The stability of the complex is a key indicator of a viable drug-target interaction. This is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.govmdpi.com For example, MD simulations of TZD derivatives complexed with PPARγ have confirmed the stability of the docked poses over durations of up to 150 nanoseconds. nih.gov Similarly, simulations of a 2,4-thiazolidinedione (B21345) derivative with a Tau hexapeptide oligomer showed significant conformational changes, indicating the compound's disruptive effect. researchgate.net
MD simulations can reveal important conformational changes in both the ligand and the protein upon binding. csmres.co.uk These simulations also provide insights into the dynamic nature of the binding interactions, such as the formation and breaking of hydrogen bonds over time. The root-mean-square fluctuation (RMSF) is calculated to identify which parts of the protein are more flexible or rigid. Analysis of RMSF can highlight the residues that are most affected by ligand binding. nih.govresearchgate.net For instance, dynamic simulations have been used to analyze structural changes within key residues like Tyr48 and Asp43 in the aldose reductase enzyme when bound to TZD derivatives, emphasizing their role in maintaining crucial hydrogen bond interactions. nih.gov
Table 2: Key Parameters from Molecular Dynamics (MD) Simulations of Thiazolidinedione Complexes
| System | Simulation Duration | Key Stability Metrics | Observed Dynamic Behavior | Reference(s) |
|---|---|---|---|---|
| TZD-PPARγ Complex | 100-200 ns | Stable RMSD, RMSF | Stable binding interactions within the active site, comparable to reference ligands. | nih.govresearchgate.netresearchgate.net |
| TZD-HSA Complex | 50 ns | Stable RMSD (~2.5 Å for protein, <2 Å for ligand) | The ligand remains stable within the binding pocket after initial fluctuations. | mdpi.com |
| TZD-Aldose Reductase | (Not specified) | Analysis of H-bond interactions | Emphasized the dynamic role of Tyr48 in inhibitor binding. | nih.gov |
| TZD-Tau Oligomer | (Not specified) | Nematic order parameter, Secondary structure analysis | C30 derivative disrupts the ordered β-sheet structure of the oligomer. | researchgate.net |
Quantum Chemical Calculations and Molecular Orbital Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. jmchemsci.com This level of analysis provides a deeper understanding of a molecule's reactivity, stability, and intermolecular interactions.
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. scispace.com The HOMO energy level relates to a molecule's ability to donate an electron, while the LUMO energy level indicates its ability to accept an electron. mdpi.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. jmchemsci.comnih.gov A small energy gap suggests that a molecule is more reactive and polarizable, which can influence its interaction with a biological receptor. jmchemsci.com DFT studies on various TZD derivatives have been used to calculate these parameters, explaining how intramolecular charge transfer and electrophilicity may enhance their binding to polar active sites on target proteins. mdpi.comsemanticscholar.org These calculations have also been employed to understand the keto-enol tautomerism in thiazolidinediones, which is relevant to their racemization and metabolic stability. researchgate.net
Table 3: Quantum Chemical Calculation Data for Thiazolidinedione Derivatives
| Compound Type/Derivative | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) | Implication | Reference(s) |
|---|---|---|---|---|---|---|
| Substituted TZD | DFT/B3LYP/6-311G** | (Varies) | (Varies) | (Varies) | A smaller gap indicates higher chemical reactivity and potential for interaction with receptors. | mdpi.comsemanticscholar.org |
| Indole-Thiazolidinone | DFT | (Varies) | (Varies) | 1.17 - 1.8 eV | Lower energy gap suggests higher susceptibility to polarization and reactivity. | jmchemsci.com |
| 5-Arylidene-3-m-tolyl TZD | DFT | (Varies) | (Varies) | (Varies) | Similar orbital energy gaps among derivatives suggest similar reactivity towards a receptor. | nih.gov |
| TZD for Corrosion Inhibition | Semi-empirical AM1 | (Varies) | (Varies) | (Varies) | Calculation of electronic properties to correlate with experimental findings. | researchgate.net |
Frontier Molecular Orbitals (FMOs): HOMO-LUMO Gap Analysis
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of molecules. ossila.comnumberanalytics.com The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap generally indicating higher stability and lower chemical reactivity. numberanalytics.comdergipark.org.tr
In the study of thiazolidinedione derivatives, Density Functional Theory (DFT) is a common method to calculate FMO energies and predict electronic characteristics. mdpi.commdpi.com For instance, in a series of synthesized 5-(benzo[d] Current time information in Berlin, DE.hilarispublisher.comdioxol-5-ylmethylene)thiazolidine-2,4-dione derivatives, the HOMO-LUMO gap was identified as a vital parameter for examining the stability of the biomolecule in a receptor. mdpi.com A lower ΔG value suggests a favorable interaction between the FMOs of the ligand and the target kinase. mdpi.commdpi.com
The distribution of these orbitals is also significant. In one study, the HOMO was localized over the thiazolidine-2,4-dione ring for several derivatives, while the LUMO was found over the benzodioxole ring, indicating the direction of intramolecular charge transfer. mdpi.com The energy of the HOMO can indicate a molecule's susceptibility to oxidation; a higher HOMO energy level reflects a greater ability to donate electrons. mdpi.com
Below is a table of representative FMO data for a series of thiazolidinedione derivatives, illustrating the typical range of calculated energy values.
| Compound ID | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Compound 4 | -6.112 | -2.115 | 3.997 |
| Compound 5 | -5.998 | -2.231 | 3.767 |
| Compound 6 | -6.045 | -2.432 | 3.613 |
| Compound 7 | -6.001 | -2.398 | 3.603 |
| Data derived from a study on antihyperglycemic thiazolidinedione derivatives. mdpi.com |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. tandfonline.com MEP maps illustrate the electrostatic potential on the electron density surface, using a color spectrum to indicate different charge regions. Typically, red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. tandfonline.comnih.gov
This technique is widely applied in thiazolidinedione research to understand reactive behavior and potential biological interactions. researcher.life For example, in one analysis of a thiazolidin-4-one derivative, MEP mapping showed the most negative potential localized on the oxygen atoms of the carbonyl and sulfonyl groups, identifying them as the preferred sites for electrophilic interaction. researcher.life Conversely, the hydrogen atoms showed the highest positive potential, marking them as sites for nucleophilic reactivity. researcher.life
In a study of antihyperglycemic thiazolidinediones, MEP analysis revealed a high level of electron density (red color) covering most of the molecular backbone for several compounds, suggesting a promising electrophilicity that may enhance the chance of interacting with a polar active site on a biological receptor. mdpi.comnih.gov The balance between these positive and negative regions on the MEP surface provides crucial insights into the molecule's potential for forming hydrogen bonds and other non-covalent interactions essential for its biological activity. tandfonline.comresearcher.life
Chemical Reactivity and Stability Predictions
Computational methods provide powerful tools for predicting the chemical reactivity and stability of thiazolidinedione derivatives. These predictions are often derived from the parameters calculated in FMO and MEP analyses. mdpi.comscirp.org
The HOMO-LUMO energy gap (ΔE) is a key indicator of kinetic stability. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com Therefore, compounds with a smaller energy gap are generally more polarizable, softer, and more reactive. scirp.org
Global reactivity descriptors, calculated using DFT, provide quantitative measures of a molecule's reactivity. These include:
Chemical Hardness (η): A measure of resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness; a softer molecule is more reactive.
Electronegativity (χ): The ability of a molecule to attract electrons.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
Studies on thiazolidinedione derivatives use these descriptors to understand their behavior in biological systems. mdpi.com For instance, a low softness value for a series of synthesized compounds was related to high reactivity within a biological environment. mdpi.com A promising electrophilicity value may enhance the chances of the molecule attacking a polar active site on a receptor. mdpi.com
The following table presents calculated global reactivity parameters for a set of thiazolidinedione derivatives.
| Parameter | Compound 4 | Compound 5 | Compound 6 | Compound 7 |
| Hardness (η) | 1.998 | 1.883 | 1.806 | 1.801 |
| Softness (S) | -4.994 | -5.209 | -5.196 | -5.210 |
| Electronegativity (χ) | -4.113 | -4.114 | -4.238 | -4.200 |
| Electrophilicity (ω) | 1.270 | 1.281 | 1.300 | 1.299 |
| Data derived from a study on antihyperglycemic thiazolidinedione derivatives. mdpi.com |
Computational Approaches for Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. oncodesign-services.com Computational methods play a crucial role in elucidating SAR by providing insights into the molecular interactions between a ligand and its target. oncodesign-services.comnih.gov By systematically analyzing a series of related compounds, researchers can identify which parts of the molecule are essential for its function and how modifications affect properties like potency and selectivity. hilarispublisher.comoncodesign-services.com
For thiazolidinedione derivatives, computational SAR studies have been instrumental in optimizing their therapeutic potential. nih.gov Key structural sites for modification on the 2,4-thiazolidinedione scaffold are typically the N-3 position and the C-5 position. juniperpublishers.com
Key SAR insights for thiazolidinediones derived from computational and experimental studies include:
The 2,4-dione group: The two carbonyl groups at positions 2 and 4 are generally considered essential for the activity of the TZD ring. juniperpublishers.com
The C5 substitution: An exocyclic double bond at the C5 position is often crucial for certain activities, such as anticancer effects. juniperpublishers.com Unsaturated derivatives have been found to be more active than their saturated counterparts in some studies. juniperpublishers.com
The N3 substitution: Functionalization at the N3 position with moieties like an acetate (B1210297) chain has been shown to increase affinity for certain targets, attributed to the formation of additional polar interactions. nih.gov
In one study, researchers designed a new class of 2,4-thiazolidinedione compounds and used SAR analysis to identify that derivatives with specific substitutions exhibited strong PPAR-γ activation properties. nih.gov Similarly, molecular docking studies of thiazolidinedione derivatives containing a phosphate (B84403) moiety revealed that certain compounds had superior binding energies compared to the reference drug rosiglitazone (B1679542), providing clear directions for further development. nih.gov These computational approaches allow for the rational design of new analogues with improved pharmacological profiles. hilarispublisher.com
Emerging Research Areas and Therapeutic Potential of Thiazolidinedione Derivatives Mechanistic/preclinical Focus
Beyond Metabolic Disorders: Expanding Therapeutic Applications
While the broader class of thiazolidinediones (TZDs) has been investigated for anti-cancer properties, specific preclinical research on the anti-cancer potential and mechanisms of Thiazolidinedione-8 is not extensively available in the public scientific literature. Studies on other TZD derivatives have shown that they may suppress cancer cell proliferation, induce apoptosis, and affect signaling pathways related to tumor development. ovid.commedicaldialogues.in The primary mechanisms often involve the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which can lead to cell cycle arrest and the induction of apoptosis in cancer cells. medicaldialogues.in Additionally, some anti-tumor effects of TZDs have been observed to be independent of PPAR-γ activation. medicaldialogues.in However, without specific studies on this compound, its efficacy and mechanisms in cancer therapy remain unelucidated.
The anti-inflammatory properties of thiazolidinediones (TZDs) are a significant area of research. Generally, TZDs are known to exert anti-inflammatory effects by inhibiting the activation of macrophages and reducing the expression and release of inflammatory cytokines. researchgate.net One of the key mechanisms is the PPARγ-mediated transrepression of pro-inflammatory transcription factors like NF-κB. This leads to a decreased production of several pro-inflammatory molecules, including interleukins and tumor necrosis factors. While these mechanisms are well-documented for the TZD class of compounds, specific preclinical studies detailing the anti-inflammatory applications and mechanisms of this compound are limited in the available scientific literature. Therefore, its specific potential and pathways in treating inflammatory conditions have not been fully characterized.
This compound (S-8) has emerged as a potential agent against microbial and fungal biofilms, primarily through its action as a quorum sensing (QS) quencher. wikipedia.orgnih.govnih.gov Quorum sensing is a cell-to-cell communication process that bacteria and fungi use to coordinate collective behaviors, such as biofilm formation and virulence factor production. nih.govsemanticscholar.orgcup.edu.in By interfering with QS, S-8 can disrupt these pathogenic processes without directly killing the microorganisms, which may reduce the selective pressure for resistance development. wikipedia.orgsemanticscholar.org
Preclinical research has specifically highlighted the efficacy of S-8 against Candida albicans, a common fungal pathogen responsible for mucosal and systemic infections. nih.govnih.gov C. albicans biofilms are notoriously resistant to conventional antifungal agents. nih.govnih.gov S-8 has demonstrated the ability to both inhibit the formation of C. albicans biofilms and eradicate mature biofilms at concentrations lower than its minimum inhibitory concentration (MIC), indicating a specific antibiofilm effect. nih.govnih.govmdpi.com
The mechanisms behind S-8's antibiofilm activity against C. albicans include:
Inhibition of Morphogenesis: S-8 interferes with the yeast-to-hyphal transition, a critical step in biofilm formation and pathogenesis. nih.govmdpi.com
Alteration of Cell Wall Properties: The compound affects the hydrophobicity of the fungal cell wall, which is crucial for adhesion. nih.govmdpi.com
Downregulation of Adhesion and Filamentation Genes: S-8 has been shown to downregulate the expression of genes associated with adhesion and biofilm formation, such as ALS3, HWP1, and EAP1. mdpi.com
Interference with Signaling Pathways: The compound disrupts key signaling pathways involved in hyphal formation, including the cAMP-PKA and MAPK pathways. mdpi.com
Furthermore, S-8 has been investigated for its potential in sustained-release formulations to provide prolonged action against oral fungal biofilms. wikipedia.org When incorporated into a sustained-release membrane, S-8 was effective in inhibiting C. albicans biofilm formation over an extended period. wikipedia.org It also showed efficacy against mixed biofilms of C. albicans and Streptococcus mutans. nih.gov
Table 1: Preclinical Findings on the Anti-Biofilm Activity of this compound (S-8)
| Activity | Model Organism | Key Findings | Reference |
|---|---|---|---|
| Biofilm Inhibition | Candida albicans | Inhibited biofilm formation at concentrations 4- to 8-fold lower than the MIC. | nih.govnih.govmdpi.com |
| Mature Biofilm Eradication | Candida albicans | Disrupted pre-formed biofilms in a dose-dependent manner. | nih.gov |
| Anti-adhesion | Candida albicans | Reduced adhesion to mammalian cells. | nih.govmdpi.com |
| Morphogenesis Inhibition | Candida albicans | Interfered with the transition from yeast to hyphal form. | nih.govmdpi.com |
| Sustained Release Efficacy | Candida albicans | Inhibited biofilm formation for up to 72 hours when released from a membrane. | wikipedia.org |
| Mixed Biofilm Activity | C. albicans & S. mutans | Altered metabolic activity, thickness, and morphology of mixed biofilms. | nih.gov |
The neuroprotective potential of the thiazolidinedione (TZD) class of drugs has been explored in various models of neurodegenerative diseases, including Parkinson's disease. nih.govnih.govmdpi.com The proposed mechanisms for neuroprotection by some TZDs include anti-inflammatory and antioxidant effects, as well as the regulation of mitochondrial function. nih.gov For instance, some studies suggest that TZDs can suppress neuroinflammatory processes in microglia and astrocytes. nih.gov However, there is a lack of specific preclinical studies on this compound in the context of neuroprotection and Parkinson's disease models. Consequently, its ability to mitigate neuronal damage and the underlying mechanisms remain to be investigated.
Several derivatives of thiazolidinedione have been reported to possess antioxidant properties. The antioxidant activity of these compounds is often attributed to their chemical structure, which can enable them to scavenge free radicals. However, specific preclinical studies and detailed mechanistic data on the antioxidant properties of this compound are limited. While the general class of thiazolidinediones has been associated with antioxidant effects, the specific capacity of S-8 to counteract oxidative stress has not been thoroughly elucidated in the available research.
Development of Novel Thiazolidinedione Derivatives for Specific, Underexplored Targets
The adaptability of the thiazolidinedione nucleus allows for structural modifications that can direct its activity towards novel and underexplored biological targets, expanding its therapeutic applications beyond metabolic diseases.
One area of growing interest is the development of TZD derivatives as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory disorders. In one study, a novel TZD derivative, referred to as compound 8 , demonstrated superior inhibition of the NLRP3 inflammasome. juniperpublishers.com This compound exhibited a prominent glide score of -10.2 kcal/mol in docking studies with the NLRP3 protein, suggesting a strong binding affinity. juniperpublishers.com
Another underexplored avenue for TZD derivatives is in the realm of neurodegenerative disorders. Researchers have designed and synthesized novel TZD hybrids to act as cholinesterase inhibitors. Within a series of eleven 3,5-disubstituted TZD derivatives, compound 8 emerged as the most potent inhibitor of butyrylcholinesterase (BChE), with an IC₅₀ value of 34.98 µM and a Kᵢ of 26.15 µM. nih.gov Molecular docking and dynamics simulations supported these findings, revealing strong and stable binding interactions with BChE. nih.gov This line of research highlights the potential of TZD scaffolds in developing treatments for conditions like Alzheimer's disease.
The tables below summarize the preclinical data for these two distinct "this compound" compounds targeting underexplored pathways.
Table 1: Preclinical Profile of this compound (NLRP3 Inhibitor)
| Parameter | Finding | Source |
| Target | NLRP3 Inflammasome | juniperpublishers.com |
| Mechanism | Inhibition of NLRP3 protein | juniperpublishers.com |
| Docking Score | -10.2 kcal/mol (Glide Score) | juniperpublishers.com |
Table 2: Preclinical Profile of this compound (BChE Inhibitor)
| Parameter | Finding | Source |
| Target | Butyrylcholinesterase (BChE) | nih.gov |
| IC₅₀ | 34.98 µM | nih.gov |
| Kᵢ | 26.15 µM | nih.gov |
| Selectivity | High selectivity toward SH-SY5Y neuroblastoma cells (SI = 4.4) | nih.gov |
Hybrid Molecules and Multi-Target Directed Ligands Incorporating Thiazolidinedione Scaffold
A promising strategy in modern drug design is the creation of hybrid molecules, where two or more distinct pharmacophores are combined into a single entity. This approach aims to engage multiple biological targets simultaneously, potentially leading to enhanced efficacy, reduced side effects, and novel therapeutic actions. nih.govnih.govbohrium.com
In the context of metabolic diseases, researchers have developed a novel neocryptolepine–thiazolidinedione hybrid, designated compound 8 . nih.gov This molecule was synthesized to combine the therapeutic potential of both scaffolds for managing type 2 diabetes and associated lipid abnormalities. In preclinical studies using an obesity-induced zebrafish model, this hybrid molecule demonstrated significant antihyperglycemic and antihyperlipidemic effects. nih.gov Molecular modeling studies suggested that its antidiabetic potential is supported by interactions with target proteins PPAR-α and ACOX1. nih.gov
Another innovative hybrid approach involves linking the TZD scaffold with other known active molecules to target different diseases. For instance, a selenium-aspirin analogue, also named compound 8 , was identified as a potent and selective agent against various cancer cell lines, particularly colorectal cancer (CRC) cells. acs.org This Se-NSAID hybrid was found to be more than 10 times more potent than the standard chemotherapy drug 5-FU in reducing the viability of CRC cells. acs.org Its mechanism involves inhibiting the cell cycle and inducing apoptosis. acs.org
Table 3: Preclinical Profile of this compound Hybrids
| Hybrid Compound | Target/Application | Key Preclinical Findings | Source(s) |
| Neocryptolepine-TZD Hybrid (Compound 8) | Antidiabetic, Antilipidemic | Significant antihyperglycemic and antihypertriglyceridemic effects in a zebrafish model. Interacts with PPAR-α and ACOX1. | nih.gov |
| Selenium-Aspirin Hybrid (Compound 8) | Anticancer (Colorectal) | >10x more potent than 5-FU. Induces cell cycle arrest and apoptosis. Selective for cancer cells over normal cells. | acs.org |
Role in Combinatorial Approaches in Preclinical Models
Combinatorial chemistry and virtual screening have become powerful tools in drug discovery, allowing for the rapid synthesis and evaluation of large libraries of compounds to identify novel therapeutic agents. juniperpublishers.com The thiazolidinedione scaffold is particularly well-suited for such approaches due to the ease with which its core structure can be modified at multiple positions. juniperpublishers.com
Researchers have employed combinatorial virtual screening to discover 2,4-thiazolidinedione-based molecules as dual inhibitors of microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), two key enzymes in inflammatory pathways. nih.govresearchgate.net By generating a large virtual library of approximately 20,000 TZD derivatives and subjecting them to a virtual screening protocol, scientists were able to select a small number of promising candidates for chemical synthesis and biological evaluation. nih.govresearchgate.net This approach successfully identified four compounds capable of inhibiting both enzymes in the low- to mid-micromolar range, demonstrating the efficiency of combinatorial methods in identifying multi-target agents. nih.gov
These large-scale screening methodologies are instrumental in exploring the vast chemical space around the TZD core, facilitating the identification of lead compounds for a wide array of diseases, which can then be optimized for improved potency and selectivity. nih.govresearchgate.net
Future Directions and Unexplored Research Avenues for Thiazolidinedione 8 and Its Analogues
Investigation of Unconventional Molecular Targets and Signaling Pathways
While peroxisome proliferator-activated receptor-gamma (PPARγ) is the canonical target for many TZDs, recent research reveals that compounds like Thiazolidinedione-8 exert significant biological effects through alternative mechanisms. A primary area of future research involves identifying and characterizing these unconventional molecular interactions.
This compound has demonstrated potent antibiofilm activity against Candida albicans, a common human fungal pathogen. nih.govhuji.ac.il This activity is not linked to traditional antifungal mechanisms but rather to the disruption of critical signaling pathways involved in fungal virulence. nih.gov Detailed molecular studies have shown that this compound interrupts both the cAMP-PKA and MAPK signaling pathways, which are essential for the yeast-to-hyphal transition, a key step in biofilm formation. nih.govhuji.ac.il The compound markedly suppresses the upstream regulator RAS1 and downregulates components of the MAPK cascade, including CST20, HST7, and CPH1. nih.govhuji.ac.il Concurrently, it upregulates transcriptional repressors of filamentation, TUP1 and NRG1. nih.govhuji.ac.il Furthermore, genes critical for adhesion and biofilm formation, such as HWP1, ALS3, and EAP1, are dose-dependently downregulated by this compound. nih.gov
Beyond antifungal applications, other TZD analogues have been found to target G protein-coupled receptor 120 (GPR120), which is involved in glucagon-like peptide-1 (GLP-1) secretion, presenting a novel axis for diabetes treatment. nih.gov Some derivatives also exhibit inhibitory activity against histone deacetylases (HDACs), specifically HDAC4 and HDAC8, suggesting potential applications in cancer therapy. mdpi.comnih.gov
| Compound/Analogue | Unconventional Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| This compound (S-8) | MAPK and cAMP-PKA pathways in C. albicans | Inhibition of hyphal formation and biofilm development. | nih.govhuji.ac.il |
| TZD Derivatives | G Protein-Coupled Receptor 120 (GPR120) | Stimulation of GLP-1 secretion, improving glucose tolerance. | nih.gov |
| TZD-based Hybrids | Histone Deacetylase 4 (HDAC4) & Histone Deacetylase 8 (HDAC8) | Enzyme inhibition, suggesting potential for antitumor activity. | mdpi.comnih.gov |
| TZD Derivatives | Insulin-like Growth Factor-1 Receptor (IGF-1R) | Inhibition of kinase activity, a potential cancer therapy target. | simm.ac.cn |
Advanced Synthetic Methodologies for Enhanced Diversity and Specificity
The generation of diverse TZD libraries with high specificity requires the development and application of advanced synthetic strategies. Traditional methods, such as the refluxing of chloroacetic acid with thiourea (B124793), are being supplanted by more efficient techniques. nih.govjuniperpublishers.com
Microwave-assisted synthesis has emerged as a powerful tool, significantly accelerating reaction times and often improving yields. nih.govmdpi.com For instance, the synthesis of the TZD core from 2-imino-4-thiazolidinone can be completed in just 5 minutes under microwave irradiation at 250 W, yielding the product without the need for extensive purification. nih.gov One-pot synthetic protocols are also gaining prominence, allowing for the construction of complex, multi-substituted TZD analogues in a single step, which is both time- and resource-efficient. nih.gov
Modern methodologies also focus on strategic diversification. The Knoevenagel condensation remains a cornerstone for introducing substituents at the C5 position of the TZD ring, often using various aldehydes to create a wide array of benzylidene derivatives. semanticscholar.orgjst.go.jp Subsequent N-alkylation or N-acylation at the amide position provides another layer of structural diversity. nih.govresearchgate.net These advanced methods are crucial for systematically exploring the structure-activity relationships (SAR) needed to develop compounds with tailored biological activities. mdpi.comresearchgate.net
| Synthetic Methodology | Description | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Rapid reaction times (minutes vs. hours), high yields, cleaner reactions. | nih.govmdpi.com |
| One-Pot Protocols | Combines multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced solvent waste, cost-effective. | nih.govresearchgate.net |
| Knoevenagel Condensation | Condensation reaction of an aldehyde or ketone with an active hydrogen compound (TZD) to form C5-substituted derivatives. | A reliable method for introducing diversity at the C5 position. | semanticscholar.orgjst.go.jp |
| Phase Transfer Catalysis | Facilitates the reaction between reactants in a biphasic system. | Enables reactions with reagents of different solubilities, improving yields for N-alkylation. | mdpi.com |
Exploration of Novel this compound Derivatives with Improved Selectivity Profiles
A major challenge with TZD-based therapies is managing off-target effects. Consequently, a significant research effort is directed towards designing novel derivatives with superior selectivity for their intended biological targets. This involves modifying the core TZD structure to enhance interactions with the desired receptor while minimizing engagement with others. nih.goveurekaselect.com
One successful strategy is the development of selective PPARγ modulators (SPPARMs) or partial agonists. eurekaselect.com These compounds are designed to elicit only a subset of the responses triggered by full agonists, potentially retaining the therapeutic benefits while reducing unwanted side effects. eurekaselect.comsci-hub.se For example, introducing a 2-(4-bromophenyl)-2-ethoxyl structure at the N3 position of the TZD ring can eliminate a key hydrogen bond at the active site, reducing over-excitation of PPARγ. sci-hub.se
Another approach is the creation of hybrid molecules designed to act on multiple targets simultaneously, which can be beneficial in complex diseases like cancer. nih.gov Researchers have synthesized diaryl pyrazoline thiazolidinediones that show dual inhibition of VEGFR-2 and HDAC4. nih.gov Similarly, novel derivatives have been specifically designed to target other receptors like GPR120 with high potency and selectivity, offering new therapeutic avenues for type 2 diabetes. nih.gov The synthesis of TZD derivatives with substituted sulfonamino thiourea groups has also yielded compounds with significant partial agonistic effects on PPARγ. eurekaselect.com
Application of Artificial Intelligence and Machine Learning in Thiazolidinedione Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to TZD research holds immense promise for accelerating the development of new therapeutic agents. pharmacytimes.come-dmj.org These computational tools can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. nih.govresearchgate.net
ML algorithms are being used to develop robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can predict the biological activity of novel TZD compounds based on their chemical structure, allowing researchers to prioritize the synthesis of the most promising candidates and filter out those with predicted poor activity or toxicity. researchgate.netresearchgate.net For instance, ML models have been used to screen drug databases to identify repurposed drug candidates with a TZD scaffold that may be effective against various viruses. researchgate.net
Mechanistic Studies of Observed Off-Target Effects for Rational Design
While many TZDs are known PPARγ ligands, they often exhibit effects that are independent of this receptor. nih.govwalshmedicalmedia.com A critical area of future research is the detailed mechanistic study of these "off-target" effects. Understanding these secondary interactions is essential for the rational design of safer and more specific drugs. nih.gov
Some TZDs have been found to bind and activate PPARδ, an effect that may contribute to some of their proinflammatory and potentially deleterious actions. nih.govoup.com The potency for PPARδ activation is typically lower than for PPARγ, but it occurs within a known pharmacological range. oup.com Another significant off-target mechanism involves the interaction of TZDs with cell membranes. As amphiphilic molecules, they can adsorb to the lipid bilayer, altering its physical properties such as elasticity. nih.govresearchgate.net This can, in turn, affect the function of membrane-spanning proteins, such as voltage-dependent sodium channels, providing a possible mechanism for some observed side effects. nih.govresearchgate.net
By elucidating the structural basis of these off-target interactions, medicinal chemists can modify the TZD scaffold to eliminate or reduce undesirable activities. For example, if an off-target effect is mediated by a specific hydrophobic interaction, the compound can be redesigned to remove that interacting moiety without compromising its affinity for the primary target. This knowledge is crucial for developing the next generation of TZD-based therapies with improved safety profiles. nih.gov
Development of Thiazolidinedione-Based Molecular Probes for Biological Systems
The TZD scaffold is not only a source of therapeutic candidates but also a versatile template for creating molecular probes to study complex biological systems. These chemical tools are designed to interact with specific targets, allowing researchers to investigate cellular pathways, enzyme function, and receptor binding in real-time.
A molecular probe can be created by attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, to a TZD derivative. This allows for the visualization and tracking of the molecule's interaction with its target within cells or tissues. For example, TZD-based probes have been instrumental in studying the binding kinetics and molecular recognition mechanisms of HDAC4 inhibitors. mdpi.com By systematically analyzing a large set of TZD analogues, researchers have been able to derive detailed structure-activity relationships and understand the crucial ligand moieties required for binding. mdpi.com
Similarly, TZD analogues have been developed as probes to investigate the insulin-like growth factor-1 receptor (IGF-1R), a key target in cancer research. simm.ac.cn These probes help in confirming the binding site and understanding the structural requirements for potent inhibition. simm.ac.cn The development of such tools is a vital, synergistic activity that not only advances basic biological understanding but also provides direct insights that can feed back into the therapeutic drug design process. jst.go.jp
Translational Research Gap Analysis and Preclinical Model Optimization
Bridging the gap between promising laboratory findings and effective clinical therapies is a major challenge in drug development. For this compound and its analogues, a key future direction is a thorough analysis of the translational research pipeline to identify and address critical gaps. This involves moving from in silico design and in vitro assays to more predictive in vivo models. mdpi.com
Computational studies, including molecular docking and pharmacokinetic predictions, are now standard for the initial design and screening of new TZD derivatives. mdpi.commdpi.com However, the predictive power of these models must be continuously validated and refined against experimental data. A significant gap often exists between the results from simple cell-based assays and the complex biological responses observed in whole organisms.
Therefore, there is a pressing need to optimize preclinical models. This includes developing more sophisticated animal models that better replicate human diseases. For instance, in the context of diabetes research, moving beyond standard streptozotocin-induced models to those that also capture features like obesity and specific inflammatory profiles can provide more relevant data. mdpi.com For the antifungal activity of this compound, optimizing biofilm models to better mimic the in vivo environment is crucial. nih.gov A rigorous gap analysis will help prioritize research efforts, ensuring that resources are focused on developing TZD analogues with the highest probability of successful clinical translation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
